molecular formula C11H10N2O3 B5360680 N-(4-amino-2-hydroxyphenyl)furan-2-carboxamide

N-(4-amino-2-hydroxyphenyl)furan-2-carboxamide

Cat. No.: B5360680
M. Wt: 218.21 g/mol
InChI Key: KTJIHTYESFTRDA-UHFFFAOYSA-N
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Description

N-(4-amino-2-hydroxyphenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, with an amino and hydroxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-hydroxyphenyl)furan-2-carboxamide typically involves the reaction of 4-amino-2-hydroxybenzoic acid with furan-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, the reaction of 2-furoic acid with furfurylamine under microwave irradiation in the presence of coupling reagents such as DMT/NMM/TsO− or EDC can produce this compound with good yields .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-hydroxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Potential use as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-amino-2-hydroxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s anti-inflammatory and anticancer effects are believed to result from its interaction with cellular signaling pathways and inhibition of key enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)furan-2-carboxamide
  • N-(4-hydroxyphenyl)furan-2-carboxamide
  • N-(4-nitrophenyl)furan-2-carboxamide

Uniqueness

N-(4-amino-2-hydroxyphenyl)furan-2-carboxamide stands out due to the presence of both amino and hydroxy groups on the phenyl ring, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-amino-2-hydroxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-7-3-4-8(9(14)6-7)13-11(15)10-2-1-5-16-10/h1-6,14H,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJIHTYESFTRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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